(2-Phenylamino-thiazol-4-yl)-methanol
Description
(2-Phenylamino-thiazol-4-yl)-methanol is a thiazole derivative featuring a phenylamino substituent at the 2-position and a hydroxymethyl group at the 4-position of the thiazole ring.
For instance, describes the synthesis of 4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde using chloromethylthiazole and 4-hydroxybenzaldehyde under basic conditions .
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-6-9-7-14-10(12-9)11-8-4-2-1-3-5-8/h1-5,7,13H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRHDSFEFPGMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Phenylamino-thiazol-4-yl)-methanol involves the reaction of ethyl-4-chloroacetoacetate with phenylthiourea under specific conditions. This one-pot, three-component synthesis is facilitated by the use of various catalysts and solvents to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves scalable methods that ensure high efficiency and cost-effectiveness. These methods typically employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylamino-thiazol-4-yl)-methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
(2-Phenylamino-thiazol-4-yl)-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Phenylamino-thiazol-4-yl)-methanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The phenylamino group in the target compound may enhance π-π stacking interactions in biological systems compared to simpler methyl or phenylethyl groups in analogs . The hydroxymethyl (-CH₂OH) group at the 4-position is conserved across all analogs, suggesting its role in hydrogen bonding or solubility.
- Molecular Weight and Solubility: Smaller analogs like (2-Aminothiazol-4-yl)methanol (MW 130.17) may exhibit better aqueous solubility than bulkier derivatives (e.g., MW 219.31 for [2-(2-phenylethyl)-thiazol-4-yl]methanol) .
Biological Activity
Overview
(2-Phenylamino-thiazol-4-yl)-methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article presents a comprehensive review of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound consists of a thiazole ring with a phenylamino group and a hydroxymethyl substituent. This specific arrangement contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that various thiazole compounds showed effectiveness against a range of bacterial strains, suggesting that the thiazole moiety plays a crucial role in enhancing antimicrobial properties.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanisms of action and efficacy.
Anticancer Activity
Thiazole compounds have been extensively studied for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF7 (breast) | 20 |
| A549 (lung) | 25 |
The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl group can enhance anticancer activity, making this compound a candidate for further drug development.
Anti-inflammatory Activity
Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines in vitro.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets, modulating pathways related to cell proliferation and apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives:
- Anticancer Study : A study involving a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines, with particular emphasis on the role of the thiazole ring in enhancing cytotoxicity.
- Antimicrobial Research : Another study focused on synthesizing and testing various thiazole derivatives against resistant bacterial strains. The findings indicated that modifications to the thiazole structure could lead to improved antimicrobial efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
